![molecular formula C24H27ClN4O3S B2559546 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1215569-18-8](/img/structure/B2559546.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including an imidazole ring, a benzothiazole ring, and a benzamide group. These groups are common in many pharmaceuticals and could potentially interact with various biological targets.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through the coupling of the appropriate imidazole, benzothiazole, and benzamide derivatives.Molecular Structure Analysis
The presence of multiple aromatic rings in the compound suggests that it may have significant π-conjugation, which could affect its electronic properties. The imidazole and benzothiazole rings may also participate in hydrogen bonding or other intermolecular interactions.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactivity of this compound. However, the imidazole ring is known to be a versatile moiety in organic chemistry and can participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the positions of the functional groups and any potential stereochemistry.科学的研究の応用
Structural Diversity and Compound Synthesis
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride and its derivatives have been pivotal in the generation of structurally diverse compound libraries. These derivatives serve as starting materials for various alkylation and ring closure reactions, enabling the synthesis of a broad range of compounds. This structural diversity is crucial for drug discovery, material science, and other fields where novel compounds are constantly in demand (Roman, 2013).
Anticancer Properties
Compounds with structural components similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride have demonstrated significant anticancer activities. Some synthesized derivatives have shown reasonable anticancer activity against a variety of cancer types, particularly melanoma-type cell lines, highlighting the potential of these compounds in cancer treatment (Duran & Demirayak, 2012).
Chemical Stability and Acidity Constants
The structural and chemical stability of these compounds is a crucial aspect of their utility in scientific research. Studies have determined the acidity constants of synthesized acetamide derivatives, shedding light on their chemical behavior and stability under different conditions. Understanding the pKa values and protonation sites is vital for predicting the reactivity and interaction of these compounds with various biological molecules (Duran & Canbaz, 2013).
Biological Activity and Therapeutic Potential
The derivatives of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride have been actively studied for their biological activities, including anthelmintic, anti-inflammatory, and anticonvulsant effects. These activities suggest the therapeutic potential of these compounds in treating various diseases and conditions, further underscoring their significance in scientific research (Shetty et al., 2010).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic applications.
Please note that this is a general analysis based on the structure of the compound, and the actual properties may vary. For a more accurate analysis, experimental data and further research would be needed.
特性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-16-6-7-17(2)22-21(16)26-24(32-22)28(12-5-11-27-13-10-25-15-27)23(29)18-8-9-19(30-3)20(14-18)31-4;/h6-10,13-15H,5,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVXIUDMQNPDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

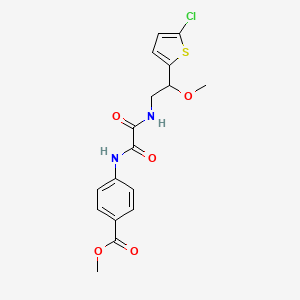
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
![Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2559472.png)


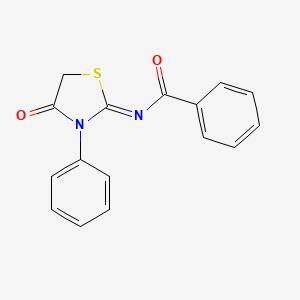

![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)
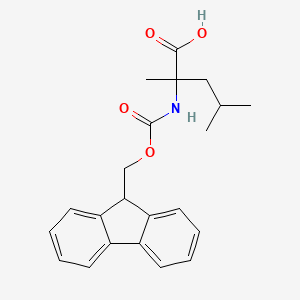
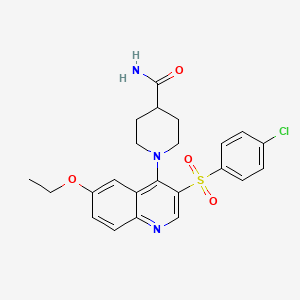

![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)
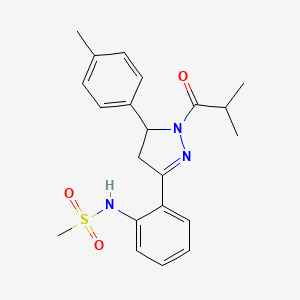
![(E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2559486.png)